molecular formula C26H29N3O2S B4131104 N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Cat. No. B4131104
M. Wt: 447.6 g/mol
InChI Key: OUTSTXGLOZDZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide, also known as UMB 68, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry. It is a potential therapeutic agent that has shown promising results in the treatment of various disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is not well understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 may act as an agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that plays a crucial role in cellular signaling and regulation of ion channels. Activation of the sigma-1 receptor has been shown to have various effects, including neuroprotection, anti-inflammation, and anti-cancer activity.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been found to have neuroprotective effects by reducing oxidative stress and inflammation. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be easily assessed using analytical techniques. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has also been found to have low toxicity, making it a safe compound for use in experiments. However, N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. Moreover, the mechanism of action of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is not well understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68. One potential area of research is the development of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 in different cancer types and to understand its mechanism of action. Another area of research is the development of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 as a neuroprotective agent. Studies are needed to determine the efficacy of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 in different neurological disorders and to understand its mechanism of action. Moreover, studies are needed to improve the water solubility of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 to make it more accessible for use in experiments.
Conclusion:
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is a piperazine derivative that has shown promising results in the treatment of various disorders. It has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is easy to synthesize and purify, and its low toxicity makes it a safe compound for use in experiments. However, further studies are needed to understand the mechanism of action of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 and to develop it as a therapeutic agent for various diseases.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

4-benzhydryl-N-(3,4-dimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S/c1-30-23-14-13-22(19-24(23)31-2)27-26(32)29-17-15-28(16-18-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSTXGLOZDZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.